molecular formula C7H2F3NO5 B6329683 2,4,5-Trifluoro-3-hydroxy-6-nitrobenzoic acid CAS No. 149707-60-8

2,4,5-Trifluoro-3-hydroxy-6-nitrobenzoic acid

Cat. No. B6329683
CAS RN: 149707-60-8
M. Wt: 237.09 g/mol
InChI Key: BEEOHGVJAJDMGJ-UHFFFAOYSA-N
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Description

2,4,5-Trifluoro-3-hydroxy-6-nitrobenzoic acid (TFHNB) is an organic compound composed of a trifluoromethyl group, a hydroxy group, and a nitro group attached to a benzene ring. It is a white, crystalline solid with a melting point of 164-166°C. TFHNB is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. Its unique properties make it a valuable reagent in organic synthesis, and its wide range of applications make it an important chemical in research and industry.

Mechanism of Action

The mechanism of action of 2,4,5-Trifluoro-3-hydroxy-6-nitrobenzoic acid can be divided into two parts: the nitro group and the hydroxy group. The nitro group is a powerful electron-withdrawing group that stabilizes the intermediate formed in the reaction, thus allowing the reaction to proceed. The hydroxy group is an electron-donating group that increases the reactivity of the intermediate, allowing the reaction to proceed more quickly.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses, as well as to reduce inflammation. In addition, this compound has been shown to have anti-cancer and anti-tumor properties. It has also been found to have antioxidant and anti-aging properties, and to be effective in treating certain neurological disorders.

Advantages and Limitations for Lab Experiments

2,4,5-Trifluoro-3-hydroxy-6-nitrobenzoic acid has several advantages for lab experiments. It is inexpensive and easy to obtain, and it is relatively stable and non-toxic. It is also soluble in most organic solvents, making it easy to work with. However, this compound also has some limitations. It is sensitive to light and air, and it is not particularly stable in the presence of strong bases or acids.

Future Directions

There are many potential future directions for research involving 2,4,5-Trifluoro-3-hydroxy-6-nitrobenzoic acid. It could be used to develop new methods for the synthesis of other organic compounds, such as heterocyclic compounds. It could also be used to develop new drugs, agrochemicals, and other organic compounds. In addition, this compound could be used to study the biochemical and physiological effects of various compounds, as well as to study the mechanism of action of various drugs and agrochemicals. Finally, this compound could be used to develop new methods for the synthesis of drugs and agrochemicals with improved properties and reduced side effects.

Synthesis Methods

2,4,5-Trifluoro-3-hydroxy-6-nitrobenzoic acid can be synthesized in a two-step process. The first step involves the reaction of 2,4,5-trifluorobenzoic acid with nitric acid to form 2,4,5-trifluoro-3-nitrobenzoic acid. The second step involves the reduction of the nitro group to a hydroxy group, which is done using sodium borohydride or hydrogen in the presence of a catalyst such as palladium on charcoal.

Scientific Research Applications

2,4,5-Trifluoro-3-hydroxy-6-nitrobenzoic acid is widely used in scientific research, particularly in the fields of organic synthesis and drug discovery. It is used as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It can also be used as a reagent in the synthesis of various heterocyclic compounds, such as quinolones and fluoroquinolones. In addition, this compound can be used to prepare the biologically active compounds, such as nitrofurans, nitroimidazoles, nitrobenzimidazoles, and nitrobenzoxazoles.

properties

IUPAC Name

2,4,5-trifluoro-3-hydroxy-6-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3NO5/c8-2-1(7(13)14)5(11(15)16)3(9)4(10)6(2)12/h12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEOHGVJAJDMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)O)F)F)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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